molecular formula C33H47NO10 B12385753 14-Benzoyl-8-O-methylaconine

14-Benzoyl-8-O-methylaconine

Cat. No.: B12385753
M. Wt: 617.7 g/mol
InChI Key: VEMVATSAPLNYSX-VCILXQJMSA-N
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Description

14-Benzoyl-8-O-methylaconine is a natural alkaloid derived from the plant species Aconitum soongaricum var. pubescens. This compound belongs to the diterpenoid alkaloid class and has a molecular formula of C33H47NO10 with a molecular weight of 617.73 g/mol . It is primarily used in scientific research related to life sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Benzoyl-8-O-methylaconine typically involves the extraction and purification from the plant Aconitum soongaricum var. pubescens. The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through a series of extraction, purification, and crystallization steps .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary use in research. The compound is usually produced in small quantities for laboratory use, and large-scale industrial production methods have not been reported .

Chemical Reactions Analysis

Types of Reactions: 14-Benzoyl-8-O-methylaconine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

14-Benzoyl-8-O-methylaconine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 14-Benzoyl-8-O-methylaconine involves its interaction with specific molecular targets and pathways. As an alkaloid, it may interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 14-Benzoyl-8-O-methylaconine is unique due to its specific structural features, including the presence of a benzoyl group and methoxy substituents. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C33H47NO10

Molecular Weight

617.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)19(35)13-20(40-3)32-18-14-31(38)27(44-29(37)17-11-9-8-10-12-17)21(18)33(43-6,26(36)28(31)42-5)22(25(32)34)23(41-4)24(30)32/h8-12,18-28,35-36,38H,7,13-16H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27+,28+,30+,31-,32?,33-/m1/s1

InChI Key

VEMVATSAPLNYSX-VCILXQJMSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC)OC)OC)O)COC

Origin of Product

United States

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